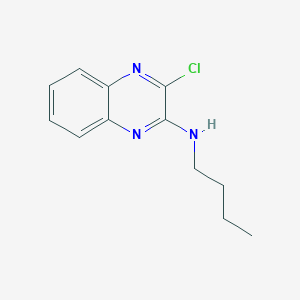
N-butyl-3-chloro-2-quinoxalinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoxaline derivatives, including N-butyl-3-chloro-2-quinoxalinamine, can be synthesized through various methods. One efficient approach involves the condensation of 1,2-diamines with 1,2-diketones in neutral ionic liquids under catalyst-free conditions, offering excellent yields and short reaction times (Zare et al., 2010). Another method employs oxidative coupling of quinoxalin-2(1H)-ones with readily available carbazates in the presence of K2S2O8 as an oxidant, showcasing the versatility in synthesizing quinoxaline derivatives (Xie et al., 2019).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives reveals their complex interactions and geometrical arrangements. For example, the crystal structure analysis of butylchlorobis(8-quinolinate)tin(IV) highlights a distorted octahedral geometry around the tin atom, emphasizing the diversity of structural frameworks possible within quinoxaline derivatives (Kellö et al., 1995).
Chemical Reactions and Properties
Quinoxalines participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates showcases the compound's reactivity and the potential to form bioactive motifs (Xie et al., 2019). Additionally, quinoxaline derivatives can undergo transformations such as tautomerism, as demonstrated in studies involving 5-chlorobenzo[f]quinoxalin-6-ol, highlighting the dynamic nature of their chemical behavior (Gómez et al., 2013).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as circularly polarized luminescence, are of significant interest. For example, random poly(quinoxaline-2,3-diyl) copolymers exhibit circularly polarized luminescence (CPL), with the emission color fully tunable by changing the aryl substituents, showcasing the compound's potential in materials science applications (Nishikawa et al., 2017).
科学的研究の応用
Crystal Structure Analysis
The crystal structure of related compounds such as butylchlorobis(8-quinolinate)tin(IV) reveals a distorted octahedral coordination geometry around the tin atom, with two O atoms, a N atom of the cis-chelated 8-quinolinate ligands, and a chlorine atom in equatorial sites. This type of structure analysis is crucial for understanding the physical and chemical properties of quinoxaline derivatives (Kellö et al., 1995).
Synthesis and Application in Medicinal Chemistry
- Quinoxalines, including N-butyl-3-chloro-2-quinoxalinamine analogues, have been synthesized for potential use in medicinal chemistry. These compounds exhibit activities against various diseases, including malaria, leishmaniasis, and tuberculosis (Jain et al., 2005).
- Another study focused on the efficient preparation of quinoxaline-3-carbonyl compounds, highlighting the importance of these compounds in bioactive natural products and synthetic drugs (Xie et al., 2019).
Analytical Chemistry Applications
Quinoxaline derivatives, including N-butyl-3-chloro-2-quinoxalinamine, have been studied as analytical reagents. For instance, quinoxaline-2-carboxylic acid and its derivatives are used for the gravimetric determination of various metal ions, showcasing the utility of quinoxaline derivatives in analytical chemistry (Dutt et al., 1968).
Bioimaging and Environmental Applications
- A novel quinoxalinamine-containing fluorescent probe was designed for real-time detection of palladium(II) ions in pure water and bio-imaging, demonstrating the use of quinoxaline derivatives in environmental monitoring and biological systems (Che et al., 2018).
- Quinoxalines also play a role in stroke treatment, where certain quinolylnitrones have shown promising therapeutic applications (Marco-Contelles, 2020).
特性
IUPAC Name |
N-butyl-3-chloroquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-2-3-8-14-12-11(13)15-9-6-4-5-7-10(9)16-12/h4-7H,2-3,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLJGOEUYBXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-chloro-2-quinoxalinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

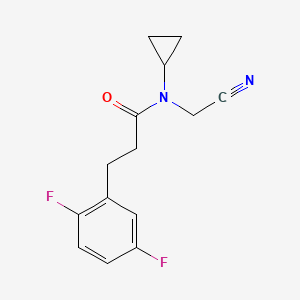
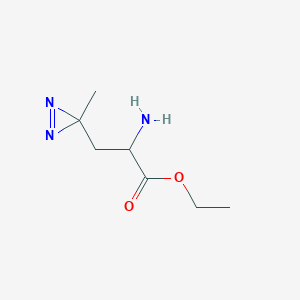
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)
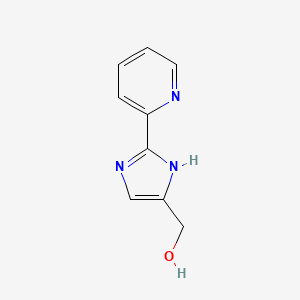
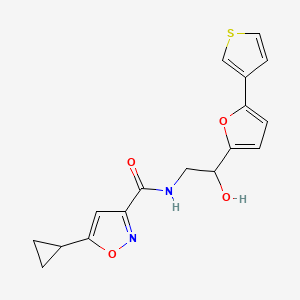
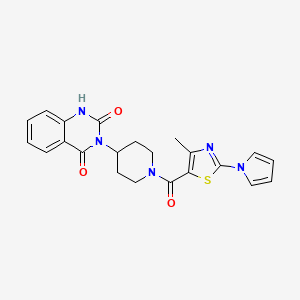

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)



